

Spectroscopic Profile of 3-Aminobenzothioamide: A Technical Guide

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Compound of Interest

Compound Name: 3-Aminobenzothioamide

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Introduction

3-Aminobenzothioamide is a chemical compound of interest in medicinal chemistry and drug development due to its structural motifs, which are present in various biologically active molecules. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and the elucidation of its role in chemical reactions. This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-Aminobenzothioamide**. While experimental data for this specific molecule is not widely published, this guide presents predicted data based on the analysis of structurally similar compounds, alongside general experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **3-Aminobenzothioamide**. These predictions are derived from the known spectral data of benzothioamide and the characteristic spectral features of a 3-amino substituent on a benzene ring.

Table 1: Predicted ^1H NMR Spectroscopic Data

Solvent: CDCl_3 , Reference: TMS ($\delta = 0.00$ ppm)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 7.5 - 7.2	m	4H	Aromatic Protons (C4-H, C5-H, C6-H, C7-H)
~ 9.5 (broad s)	s	1H	Thioamide N-H
~ 8.5 (broad s)	s	1H	Thioamide N-H
~ 3.8 (broad s)	s	2H	Amino (NH ₂)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ = 77.0 ppm)

Chemical Shift (δ , ppm)	Assignment
~ 200	C=S (Thioamide Carbonyl)
~ 147	C3 (Carbon bearing Amino Group)
~ 140	C1 (Carbon attached to Thioamide)
~ 129	Aromatic CH
~ 118	Aromatic CH
~ 116	Aromatic CH
~ 115	Aromatic CH

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450 - 3300	Medium, Sharp (doublet)	N-H Stretch (Amino group)
3300 - 3100	Medium, Broad	N-H Stretch (Thioamide)
3100 - 3000	Medium	Aromatic C-H Stretch
1620 - 1580	Strong	N-H Bend (Amino group)
1500 - 1400	Medium to Strong	C=C Stretch (Aromatic)
1350 - 1250	Strong	C-N Stretch (Aromatic Amine)
1200 - 1000	Medium to Strong	C=S Stretch (Thioamide)

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
166	[M] ⁺ (Molecular Ion)
133	[M - SH] ⁺
121	[M - CSNH] ⁺
92	[C ₆ H ₆ N] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Aminobenzothioamide** in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition:

- Spectrometer: 400 MHz or higher field instrument.
- Pulse Program: Standard single-pulse sequence.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64.
- ^{13}C NMR Acquisition:
 - Spectrometer: 100 MHz or corresponding frequency for the ^1H field.
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, depending on sample concentration.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Chemical shifts are referenced to TMS (^1H) or the solvent peak (^{13}C).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:

- Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
- Scan Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Data Processing: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded and subtracted from the sample spectrum.

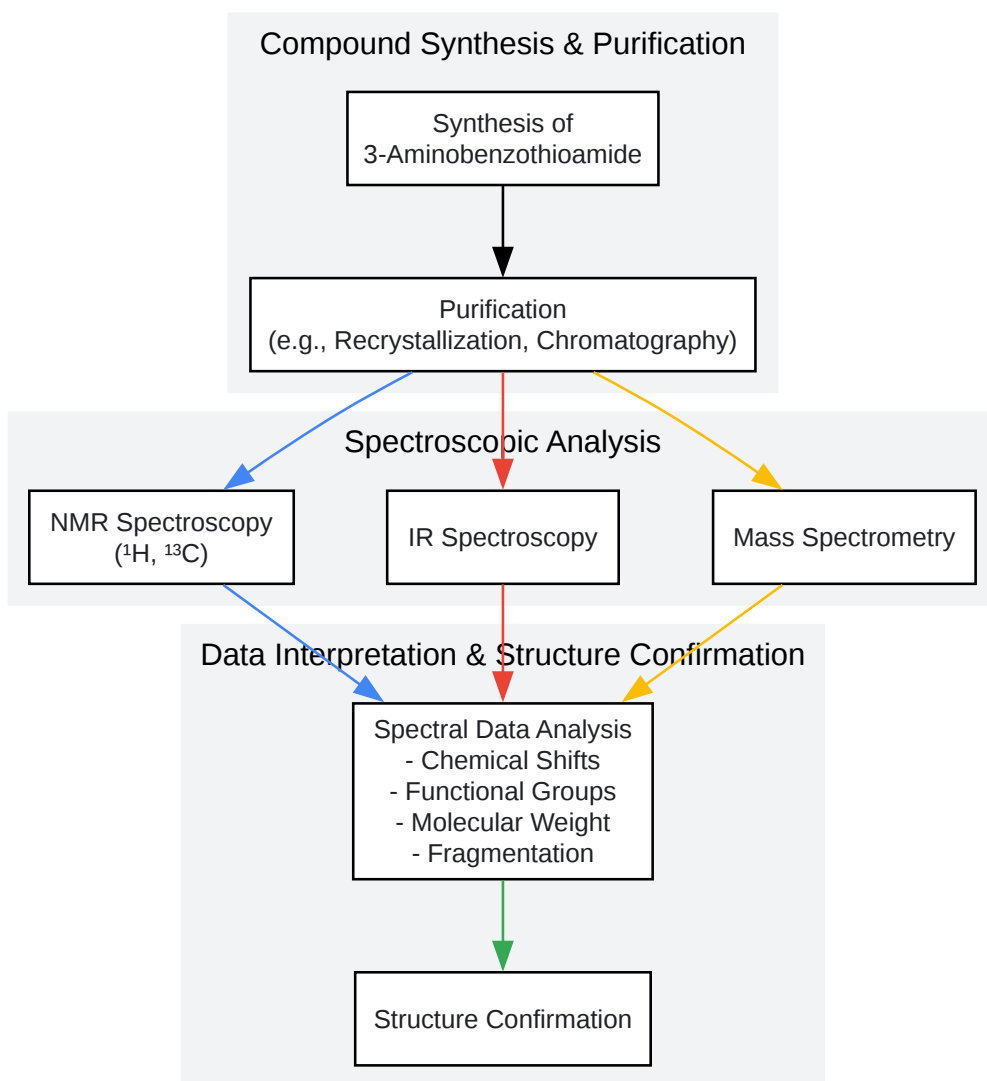
Mass Spectrometry (MS)

- Sample Introduction:
 - Electron Ionization (EI): Introduce a small amount of the sample into the ion source via a direct insertion probe or after separation by gas chromatography (GC).
 - Electrospray Ionization (ESI): Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the ESI source.
- Data Acquisition:
 - Ionization Mode: EI or ESI (positive or negative ion mode).
 - Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
 - Mass Range: m/z 50-500.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like **3-Aminobenzothioamide**.

Workflow for Spectroscopic Analysis of 3-Aminobenzothioamide



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